molecular formula C14H26N4O B8170153 1-n-Decyl-4-pyrazolylcarbonylhydrazine

1-n-Decyl-4-pyrazolylcarbonylhydrazine

Cat. No.: B8170153
M. Wt: 266.38 g/mol
InChI Key: LGUQHMGHTRUUTB-UHFFFAOYSA-N
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Description

1-n-Decyl-4-pyrazolylcarbonylhydrazine is a pyrazole-based compound featuring a decyl alkyl chain (C₁₀H₂₁) at the 1-position of the pyrazole ring and a carbonylhydrazine (-CONHNH₂) functional group at the 4-position. Pyrazole derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis due to their structural versatility and reactivity. Although direct references to this compound are absent in the provided evidence, its structural analogs and synthetic pathways are well-documented .

Properties

IUPAC Name

1-decylpyrazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O/c1-2-3-4-5-6-7-8-9-10-18-12-13(11-16-18)14(19)17-15/h11-12H,2-10,15H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUQHMGHTRUUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C=C(C=N1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-n-Decyl-4-pyrazolylcarbonylhydrazine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones.

    Attachment of the Decyl Chain: The decyl chain can be introduced through alkylation reactions using decyl halides.

    Introduction of the Carbonylhydrazine Group: The final step involves the reaction of the pyrazole derivative with hydrazine derivatives to introduce the carbonylhydrazine group.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-n-Decyl-4-pyrazolylcarbonylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring or the decyl chain are replaced with other groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.

Scientific Research Applications

1-n-Decyl-4-pyrazolylcarbonylhydrazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Biological Research: It is used as a probe to study various biological processes and pathways.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 1-n-Decyl-4-pyrazolylcarbonylhydrazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aryl Substituents: The decyl chain in the target compound contrasts with aromatic substituents (e.g., benzoyl, phenyl) in analogs . Alkyl chains may improve solubility in nonpolar environments compared to aryl groups.
  • Functional Group Diversity : The carbonylhydrazine group (-CONHNH₂) is less common than aldehydes (-CHO) or benzoyl derivatives (-COPh), offering unique reactivity for chelation or bioactivity .

Hydrazine-Based Condensation Reactions

  • 1-n-Decyl-4-pyrazolylcarbonylhydrazine : Likely synthesized via condensation of 1-n-decylpyrazole-4-carboxylic acid with hydrazine, analogous to methods in .
  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde: Prepared by refluxing acid hydrazides with substituted acetophenones in methanol and acetic acid (yield: ~70–80%) .
  • N’-p-Tolylhydrazine Derivatives: Formed via reaction of aldehydes with p-tolylhydrazine hydrochloride in ethanol (yield: 56%) .

Antioxidant and Antimicrobial Activity

  • 1-Benzoyl Pyrazole Derivatives : Exhibit moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Coordination Chemistry

  • Carbonylhydrazine groups can act as polydentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺), which are explored in catalysis or material science .

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